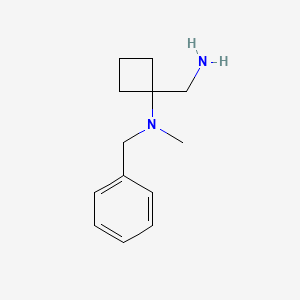

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine

Description

Properties

IUPAC Name |

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13(11-14)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFIQASVJDZWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCC2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with benzylamine and formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine has a molecular formula of and a molecular weight of 204.32 g/mol. The compound features a cyclobutane ring, which contributes to its unique steric and electronic properties, making it distinct from other similar amines. The presence of both benzyl and methyl groups enhances its reactivity and potential biological activities.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly:

- Anti-inflammatory Properties : Derivatives have shown effectiveness in reducing inflammatory responses.

- Anti-cancer Effects : Some studies report that these compounds can inhibit tumor growth by modulating cytokine production and cell cycle regulation.

Several case studies highlight the applications of this compound in drug development:

- Anti-inflammatory Research : In vitro studies demonstrated that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures.

- Cancer Therapy Development : Research involving animal models showed that treatment with this compound led to a marked reduction in tumor size, suggesting its potential as a therapeutic agent against specific cancers.

- Synthetic Intermediates : The compound has been utilized as an intermediate in synthesizing more complex organic molecules, showcasing its importance in organic synthesis pathways.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine and Similar Compounds

Key Findings from Comparative Analysis

Ring Size and Reactivity: The cyclobutane ring in the target compound introduces ~110 kJ/mol of ring strain, significantly higher than cyclohexane derivatives (e.g., 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine). This strain may enhance reactivity in catalytic or synthetic applications, though at the cost of stability . Cyclohexane analogs (e.g., C₁₅H₂₄N₂ in ) are more thermally stable, making them preferable for long-term storage or controlled-release formulations.

Substituent Effects :

- Benzyl Group : Present in both the target compound and N-benzyl-N-methylbutan-1-amine (), this group enhances aromatic interactions and lipophilicity, which are critical for membrane permeability in drug design.

- Dimethyl vs. Benzyl-Methyl : Replacing the benzyl group with dimethyl groups (as in C₇H₁₆N₂, ) reduces steric hindrance and aromaticity, favoring applications requiring rapid metabolic clearance.

Acyclic analogs like N-benzyl-N-methylbutan-1-amine () lack ring strain but offer conformational flexibility, useful in polymer chemistry or surfactant synthesis.

Biological Activity

1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 218.29 g/mol

- Structural Features :

- Cyclobutane ring

- Benzyl and methyl substituents on the nitrogen atoms

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines like TNF-α and IL-1β, reducing inflammation in models of colitis and rheumatoid arthritis (RA) .

- Antioxidant Properties : It has been associated with the upregulation of antioxidant proteins such as Nrf2 and HO-1, which protect against oxidative stress .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of apoptotic pathways and inhibition of tumor growth .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects in Colitis Models

In a study involving rat models treated with 2,4-dinitrobenzenesulfonic acid (DNBS), administration of the compound significantly reduced inflammatory markers and colonic damage. The treatment led to decreased myeloperoxidase activity, indicating reduced neutrophil infiltration in colon tissues. These findings suggest its potential as a therapeutic agent for inflammatory bowel disease (IBD) .

Case Study 2: Antioxidant Mechanisms

A study assessing the antioxidant capacity of related compounds found that they effectively scavenged free radicals and inhibited lipid peroxidation. The compounds demonstrated high DPPH scavenging activity, with IC values indicating superior performance compared to standard antioxidants like BHA . This suggests that this compound could contribute to neuroprotection against oxidative stress-related diseases.

Q & A

Synthesis and Characterization

Q1. What synthetic routes are optimal for preparing 1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine, and how is its structural integrity validated? Answer:

- Synthesis : Utilize multi-step strategies involving amine protection (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions, followed by coupling with benzyl and methyl groups via nucleophilic substitution or reductive amination . For cyclobutane ring formation, consider [2+2] cycloaddition or strain-driven ring-closure reactions .

- Characterization : Confirm structure via ¹H/¹³C NMR (to resolve cyclobutane ring protons and N-substituents) and high-resolution mass spectrometry (HRMS) . Advanced techniques like 2D NMR (COSY, HSQC) resolve conformational ambiguity .

Stereochemistry and Conformational Analysis

Q2. How does the cyclobutane ring’s angle strain influence stereochemical outcomes and reactivity in this compound? Answer:

- The cyclobutane ring’s 89° bond angles induce significant angle strain , favoring boat-like conformations that impact stereoselectivity in reactions (e.g., preferential axial attack in nucleophilic substitutions). Computational tools (e.g., Density Functional Theory (DFT) ) model strain energy (~25–30 kcal/mol) and predict reactive sites .

- Advanced Tip : Use X-ray crystallography to resolve crystal packing effects on conformation .

Pharmacological Activity Profiling

Q3. What in vitro models are suitable for evaluating this compound’s interaction with neurological targets? Answer:

- Receptor Binding Assays : Screen for affinity at GABAA receptors (given structural similarity to gabapentin ) or ion channels (e.g., NMDA receptors).

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAOs) or kinases using fluorogenic substrates.

- Advanced Tip : Employ patch-clamp electrophysiology to assess real-time ion channel modulation .

Stability and Degradation Pathways

Q4. Under what conditions does this compound undergo degradation? Answer:

- Stability Studies : Conduct accelerated degradation experiments under varied pH (1–13), temperature (40–60°C), and light exposure. Monitor degradation via HPLC-UV or LC-MS .

- Key Findings : Cyclobutane rings are prone to ring-opening under acidic conditions , while tertiary amines may oxidize in the presence of light .

Computational Modeling of Reactivity

Q5. How can DFT calculations predict electronic properties and reactive sites? Answer:

- Methodology : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic regions.

- Applications : Predict regioselectivity in reactions (e.g., benzylation at the less-strained amine site) .

Analytical Method Development

Q6. How to validate an HPLC/LC-MS method for quantifying this compound in biological matrices? Answer:

- Parameters : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid ) and column (C18, 2.6 µm particle size) for resolution. Validate per ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (≤10 ng/mL), and precision (%RSD < 2%) .

Toxicological Profiling

Q7. What assays assess cytotoxicity and metabolic stability? Answer:

- In Vitro Toxicity : Use MTT assays in HepG2 cells to measure IC50 values.

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

Comparative Structure-Activity Relationships (SAR)

Q8. How does substituting cyclobutane with cyclopropane or cyclohexane alter biological activity? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.